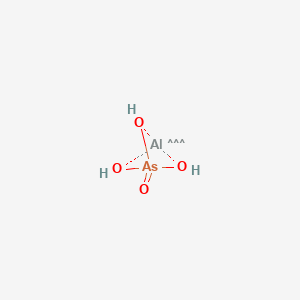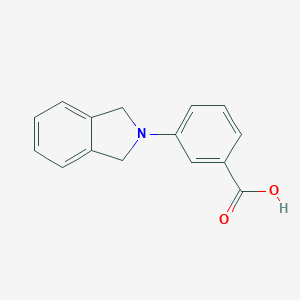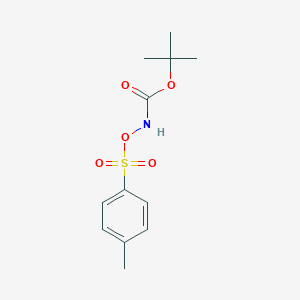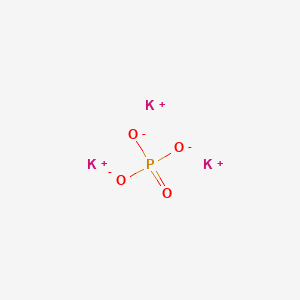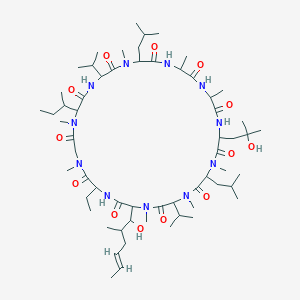
9-Hydroxy-9-desmethylcyclosporine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Hydroxy-9-desmethylcyclosporine is a derivative of cyclosporine, a well-known immunosuppressive drug. It is a naturally occurring compound that has been found to have potent immunosuppressive properties. This compound has been the subject of extensive research in recent years due to its potential applications in the treatment of various autoimmune diseases.
Mécanisme D'action
The mechanism of action of 9-Hydroxy-9-desmethylcyclosporine is similar to that of cyclosporine. It works by inhibiting the activity of T cells, which are a type of white blood cell that plays a key role in the immune system. By inhibiting the activity of T cells, 9-Hydroxy-9-desmethylcyclosporine can help to reduce inflammation and prevent damage to healthy tissues.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 9-Hydroxy-9-desmethylcyclosporine are similar to those of cyclosporine. This compound can cause a range of side effects, including liver and kidney damage, high blood pressure, and increased risk of infection. However, it has also been found to have beneficial effects on the immune system, including the reduction of inflammation and the prevention of organ rejection.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 9-Hydroxy-9-desmethylcyclosporine in lab experiments include its potent immunosuppressive properties and its ability to reduce inflammation. However, there are also limitations to its use, including the potential for side effects and the need for careful monitoring of patients.
Orientations Futures
There are several future directions for research on 9-Hydroxy-9-desmethylcyclosporine. One potential area of study is the development of new formulations of the compound that are more effective and have fewer side effects. Another area of research is the identification of new applications for the compound, such as its potential use in the treatment of other autoimmune diseases or in the prevention of organ rejection in transplant patients.
Conclusion:
In conclusion, 9-Hydroxy-9-desmethylcyclosporine is a promising compound with potent immunosuppressive properties. Its potential applications in the treatment of autoimmune diseases and in the prevention of organ rejection make it an important area of research. While there are limitations to its use, ongoing research is likely to identify new applications and improve the effectiveness and safety of this compound.
Méthodes De Synthèse
The synthesis of 9-Hydroxy-9-desmethylcyclosporine involves the modification of the parent compound, cyclosporine. The synthesis method involves a series of chemical reactions that result in the removal of a methyl group from the cyclosporine molecule, followed by the addition of a hydroxyl group. This process results in the formation of 9-Hydroxy-9-desmethylcyclosporine.
Applications De Recherche Scientifique
The scientific research application of 9-Hydroxy-9-desmethylcyclosporine is primarily focused on its immunosuppressive properties. This compound has been found to be effective in the treatment of various autoimmune diseases, including rheumatoid arthritis, psoriasis, and lupus. It has also been studied for its potential use in the prevention of organ rejection in transplant patients.
Propriétés
Numéro CAS |
132362-39-1 |
|---|---|
Nom du produit |
9-Hydroxy-9-desmethylcyclosporine |
Formule moléculaire |
C61H109N11O13 |
Poids moléculaire |
1204.6 g/mol |
Nom IUPAC |
24-butan-2-yl-30-ethyl-33-[(E)-1-hydroxy-2-methylhex-4-enyl]-9-(2-hydroxy-2-methylpropyl)-1,4,7,12,15,19,25,28-octamethyl-6,18-bis(2-methylpropyl)-3,21-di(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone |
InChI |
InChI=1S/C61H109N11O13/c1-24-27-28-38(13)50(74)49-55(79)64-41(26-3)56(80)67(18)32-45(73)70(21)48(37(12)25-2)54(78)66-46(35(8)9)59(83)68(19)43(29-33(4)5)53(77)63-39(14)51(75)62-40(15)52(76)65-42(31-61(16,17)85)57(81)69(20)44(30-34(6)7)58(82)71(22)47(36(10)11)60(84)72(49)23/h24,27,33-44,46-50,74,85H,25-26,28-32H2,1-23H3,(H,62,75)(H,63,77)(H,64,79)(H,65,76)(H,66,78)/b27-24+ |
Clé InChI |
PWKJLLBOZPSVQF-SOYKGTTHSA-N |
SMILES isomérique |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)C/C=C/C)O)C)C(C)C)C)CC(C)C)C)CC(C)(C)O)C)C)CC(C)C)C)C(C)C)C(C)CC)C)C |
SMILES |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)(C)O)C)C)CC(C)C)C)C(C)C)C(C)CC)C)C |
SMILES canonique |
CCC1C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1)C(C(C)CC=CC)O)C)C(C)C)C)CC(C)C)C)CC(C)(C)O)C)C)CC(C)C)C)C(C)C)C(C)CC)C)C |
Synonymes |
(9)-hydroxy-(9)-demethylcyclosporin 9-hydroxy-9-desmethylcyclosporine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





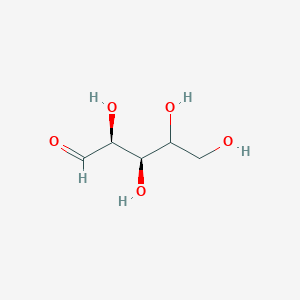
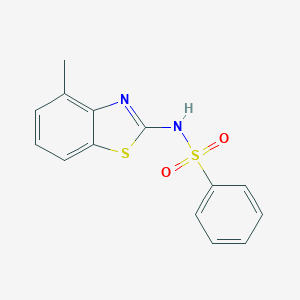
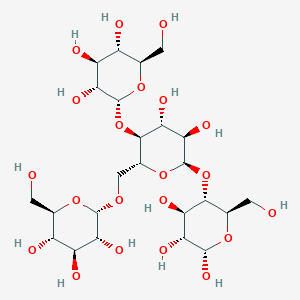
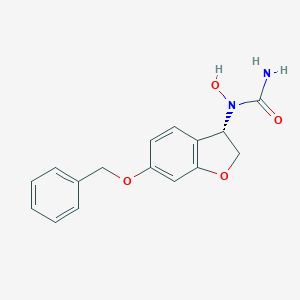
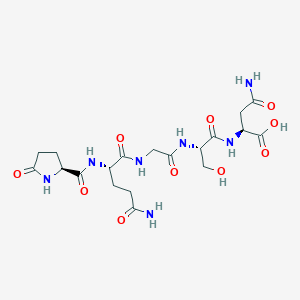

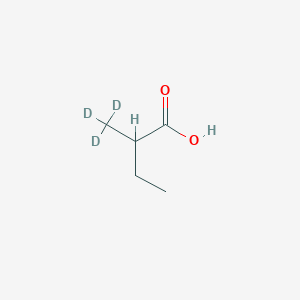
![Benzaldehyde, 4-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-3-methoxy-](/img/structure/B147812.png)
